1,3-Dichloro-2-(trichloromethyl)benzene
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Overview
Description
1,3-Dichloro-2-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl5. It is a chlorinated aromatic hydrocarbon, characterized by the presence of two chlorine atoms and a trichloromethyl group attached to a benzene ring. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(trichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,3-dichlorobenzene in the presence of a catalyst such as iron(III) chloride. The reaction proceeds under controlled conditions to ensure the selective introduction of the trichloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The compound is typically produced in dedicated chemical plants equipped with the necessary safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products include carboxylic acids and other oxidized compounds.
Reduction: Reduced products include less chlorinated benzene derivatives.
Scientific Research Applications
1,3-Dichloro-2-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-(trichloromethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and the trichloromethyl group act as electron-withdrawing groups, influencing the reactivity of the benzene ring. These interactions can affect the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: This compound has two chlorine atoms on the benzene ring but lacks the trichloromethyl group.
1,2-Dichloro-4-(trichloromethyl)benzene: Similar structure with chlorine atoms and a trichloromethyl group but different positions on the benzene ring.
Uniqueness
1,3-Dichloro-2-(trichloromethyl)benzene is unique due to the specific positioning of its chlorine atoms and trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemical synthesis and industrial processes.
Properties
CAS No. |
54730-36-8 |
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Molecular Formula |
C7H3Cl5 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,3-dichloro-2-(trichloromethyl)benzene |
InChI |
InChI=1S/C7H3Cl5/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H |
InChI Key |
NFICEVMIQXDAEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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